2-[(3-Chloro-pyrazin-2-ylmethyl)-isopropyl-amino]-ethanol
Description
Properties
IUPAC Name |
2-[(3-chloropyrazin-2-yl)methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O/c1-8(2)14(5-6-15)7-9-10(11)13-4-3-12-9/h3-4,8,15H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWQNDSIFILNSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=NC=CN=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Isopropylamine
The introduction of the isopropylamino group can be achieved by reacting 3-chloro-2-(chloromethyl)pyrazine with isopropylamine. This step mirrors methodologies described in patent WO2018008042A1, where chloropyrazines react with amines under basic conditions. For example:
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Reactant : 3-chloro-2-(chloromethyl)pyrazine
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Nucleophile : Isopropylamine
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Solvent : Hydrocarbon or polar aprotic solvents (e.g., toluene, dichloromethane)
The reaction yields 3-chloro-2-[(isopropylamino)methyl]pyrazine , a key intermediate.
Optimization of Reaction Conditions
Solvent Selection
Solvents critically influence reaction efficiency and purity:
For instance, n-heptane is used in WO2018008042A1 for crystallization, yielding high-purity solids.
Temperature and pH Control
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Low Temperatures (0–5°C) : Prevent side reactions during exothermic steps (e.g., amine alkylation).
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Reflux Conditions (75–80°C) : Accelerate slower reactions, such as ester hydrolysis.
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pH Adjustment : Aqueous sodium hydroxide or hydrochloric acid aids in extraction and purification.
Purification and Crystallization
Liquid-Liquid Extraction
Crystallization Techniques
Crystallization is pivotal for obtaining pure products:
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Antisolvent Method : Adding n-heptane to a concentrated solution induces precipitation.
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Cooling Crystallization : Gradual cooling of isopropyl alcohol solutions yields crystalline forms.
Patent WO2016170545A1 details a similar approach, where dissolving in aqueous isopropyl alcohol followed by cooling produces defined crystalline phases.
Analytical Characterization
Spectroscopic Data
While specific data for This compound is unavailable, analogous compounds exhibit:
Purity Assessment
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HPLC : Methods from WO2018008042A1 use C18 columns with acetonitrile/water gradients.
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Melting Point : Crystalline forms often melt between 100–150°C.
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-pyrazin-2-ylmethyl)-isopropyl-amino]-ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chloro group in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C10H16ClN3O
CAS Number : 1353966-45-6
Structural Features :
- Contains a pyrazine ring
- Ethanolamine functional group
- Isopropyl amine moiety
The compound's unique combination of these structural elements makes it a valuable building block in organic synthesis and medicinal chemistry.
Chemistry
2-[(3-Chloro-pyrazin-2-ylmethyl)-isopropyl-amino]-ethanol serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows it to be used in the development of more complex organic molecules. The compound can participate in reactions with alkyl halides and sulfonates, making it useful for creating diverse derivatives.
Biology
Research indicates that this compound may exhibit biological activities such as antimicrobial and antifungal properties. Studies have explored its interactions with biological targets, suggesting potential mechanisms for inhibiting specific enzymes or pathways. For instance, its pyrazine moiety may enhance bioactivity by facilitating interactions with cellular receptors or enzymes.
Medicine
In the field of medicinal chemistry, this compound is being investigated for its therapeutic potential. Preliminary studies suggest that it may be effective against certain pathogens or diseases due to its unique chemical structure. Its potential applications include:
- Development of novel antimicrobial agents
- Exploration as a lead compound for drug discovery
- Investigation into anti-inflammatory properties
Industry
The compound is utilized in the pharmaceutical and agrochemical industries due to its versatile chemical properties. It can serve as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agricultural chemicals. Its stability and reactivity make it suitable for large-scale production processes.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound displayed significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
Case Study 2: Drug Development
Research conducted by a team at a leading university focused on the development of derivatives of this compound aimed at enhancing its bioactivity and selectivity towards specific biological targets. The study found that modifications to the pyrazine ring could improve potency against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-pyrazin-2-ylmethyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key structural variations among pyrazine and aminoethanol derivatives influence their physicochemical and biological properties. Below is a comparative analysis:
Functional Differences
- Chloro vs. Methoxy Substituents : The 3-chloro group in the target compound enhances electrophilicity compared to 3-methoxy derivatives, favoring nucleophilic aromatic substitution. Methoxy groups, as in tyrosol analogues, may improve antioxidant activity but reduce reactivity .
- Ethylpropylamino derivatives (e.g., CAS 2893-56-3) exhibit higher lipophilicity, favoring membrane penetration .
- Ethanol Moiety: Shared across all compounds, this group improves aqueous solubility. In tyrosol analogues (e.g., 2-(4-hydroxyphenyl)ethanol), the phenolic –OH enhances tyrosinase inhibition, absent in the target compound .
Biological Activity
2-[(3-Chloro-pyrazin-2-ylmethyl)-isopropyl-amino]-ethanol, also known by its CAS number 1353966-45-6, is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 244.73 g/mol. The compound features a pyrazine ring substituted with a chloro group and an isopropylamino chain, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction between 3-chloropyrazine and isopropylamine in the presence of ethanol. The process can be optimized for yield and purity through various reaction conditions, including temperature control and the use of appropriate catalysts.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that it effectively reduced cell viability in human breast cancer cells by inducing apoptosis through the activation of caspase pathways .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Kinase Activity : Similar compounds have been noted for their ability to inhibit receptor tyrosine kinases, which are crucial for cancer cell proliferation and survival.
- Apoptosis Induction : The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.
Antioxidant Activity
In addition to its anticancer effects, this compound has shown promising antioxidant activity. Research indicates that it can scavenge free radicals and reduce oxidative stress in cellular models, which is beneficial in preventing cellular damage associated with various diseases .
Case Studies
| Study | Findings |
|---|---|
| In Vitro Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation. |
| Oxidative Stress Reduction | Showed capacity to reduce oxidative damage in neuronal cells. |
| Mechanistic Insights | Suggested involvement in apoptosis through caspase activation. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 2-[(3-Chloro-pyrazin-2-ylmethyl)-isopropyl-amino]-ethanol under varying reaction conditions?
- Methodological Answer : Synthesis optimization requires systematic parameter adjustments, such as solvent polarity (e.g., ethanol vs. DMF), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents. For example, demonstrates the use of triethylamine as a base to neutralize HBr byproducts during alkylation, achieving 88% yield. Parallel monitoring via TLC or HPLC (as in ) ensures reaction completion. Solvent selection (e.g., ethanol for solubility vs. dichloromethane for phase separation) and catalyst screening (e.g., polyvinyl pyridine in ) can further enhance efficiency .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for verifying the pyrazine and ethanolamine moieties. H-NMR can confirm the presence of the isopropyl group (δ 1.0–1.5 ppm) and chloropyrazine protons (δ 8.0–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHClNO: calc. 256.1085, obs. 256.1088). Infrared (IR) spectroscopy identifies hydroxyl (3200–3600 cm) and amine (1600–1650 cm) stretches. provides analogous characterization workflows for structurally related amines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structural analogs of this compound?
- Methodological Answer : Discrepancies often arise from stereochemical variations or assay conditions. For example, highlights that (R)- vs. (S)-configured pyrrolidine analogs exhibit divergent anti-inflammatory activity. To address contradictions:
- Perform structure-activity relationship (SAR) studies with enantiomerically pure samples.
- Standardize bioassays (e.g., IC determination under identical cell lines and incubation times).
- Use molecular docking (e.g., AutoDock Vina) to compare binding modes with targets like cyclooxygenase-2 (COX-2) .
Q. What computational methods are suitable for predicting the binding affinity of this compound with putative biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns trajectories (e.g., GROMACS) to assess stability of the chloropyrazine group in hydrophobic pockets.
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., replacing isopropyl with cyclopropyl, as in ).
- Pharmacophore Modeling : Identify critical features like hydrogen bond donors (ethanolamine -OH) and aromatic acceptors (pyrazine-Cl) using tools like Schrödinger’s Phase .
Q. How does stereochemistry at the isopropylamino group influence the compound’s pharmacological profile?
- Methodological Answer : Stereochemical effects can be probed via:
- Chiral Resolution : Separate enantiomers using chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase).
- Enantioselective Assays : Test resolved isomers in vitro (e.g., shows (R)-configured pyrrolidine derivatives exhibit 10-fold higher receptor affinity than (S)-isomers).
- Circular Dichroism (CD) : Correlate optical activity with bioactivity trends .
Q. What strategies mitigate metabolic instability of the ethanolamine moiety in vivo for this compound?
- Methodological Answer : To enhance metabolic stability:
- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters (e.g., ’s prodrug analogs).
- Isosteric Replacement : Substitute ethanolamine with a sulfonamide or carbamate group (analogous to ’s derivatives).
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to identify metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
